molecular formula C13H22O6 B042776 [2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-malonic Acid Diethyl Ester CAS No. 7796-23-8

[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-malonic Acid Diethyl Ester

Cat. No.: B042776
CAS No.: 7796-23-8
M. Wt: 274.31 g/mol
InChI Key: ZPTUSGWCRVFLQP-UHFFFAOYSA-N
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Description

Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate is an organic compound with a complex structure that includes a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate typically involves the reaction of diethyl malonate with 2-(2-methyl-1,3-dioxolan-2-yl)ethanol under acidic or basic conditions. The reaction proceeds through esterification, where the hydroxyl group of the alcohol reacts with the carboxyl group of the diethyl malonate, forming the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate involves its interaction with specific molecular targets and pathways. The dioxolane ring can participate in various chemical reactions, influencing the compound’s reactivity and stability. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-1,3-dioxolane-2-acetate: Similar structure but different functional groups.

    2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Contains a dioxolane ring but with different substituents.

    2-Ethyl-2-methyl-1,3-dioxolane: Similar dioxolane ring but different alkyl groups.

Uniqueness

Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate is unique due to its combination of ester and dioxolane functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

7796-23-8

Molecular Formula

C13H22O6

Molecular Weight

274.31 g/mol

IUPAC Name

diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate

InChI

InChI=1S/C13H22O6/c1-4-16-11(14)10(12(15)17-5-2)6-7-13(3)18-8-9-19-13/h10H,4-9H2,1-3H3

InChI Key

ZPTUSGWCRVFLQP-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CCC1(OCCO1)C)C(=O)OCC

Canonical SMILES

CCOC(=O)C(CCC1(OCCO1)C)C(=O)OCC

Synonyms

[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-diethyl Ester;  2-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-propanedioic Acid 1,3-Diethyl Ester

Origin of Product

United States

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